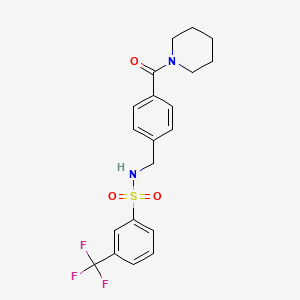
N-(4-(piperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-(piperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide” appears to contain several functional groups, including a piperidine ring, a carbonyl group, a benzyl group, a trifluoromethyl group, and a benzenesulfonamide group . These groups could potentially confer a variety of chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would likely show the piperidine ring attached to the benzyl group via a carbonyl linkage. The benzenesulfonamide group would be attached to the benzyl group, and the trifluoromethyl group would be attached to the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar sulfonamide and carbonyl groups in this compound could increase its solubility in polar solvents .Applications De Recherche Scientifique
Glycosylation Enhancers
The compound N-(4-(piperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide is related to a class of chemicals that can significantly enhance the synthesis of glycosides. Research indicates that 1-benzenesulfinyl piperidine, when used in conjunction with trifluoromethanesulfonic anhydride, forms a potent thiophile for activating thioglycosides. This method facilitates the low-temperature conversion of thioglycosides to glycosyl triflates, which are then rapidly transformed into glycosides with good yield and selectivity (Crich & Smith, 2001).
Carbonic Anhydrase Inhibitors
Another significant area of research application for sulfonamide-based compounds, similar to this compound, is their role as carbonic anhydrase inhibitors. Studies have shown that benzenesulfonamides incorporating various moieties, such as aroylhydrazone and piperidinyl, exhibit potent inhibition of human carbonic anhydrase isozymes, including those associated with tumor cells. These inhibitors display low nanomolar activity and could be relevant for the development of anticancer agents (Alafeefy et al., 2015).
Cholinesterase Inhibitors
Further studies highlight the potential of N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives as cholinesterase inhibitors. These compounds have shown promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play crucial roles in neurodegenerative diseases. This suggests their potential application in treating conditions such as Alzheimer's disease (Khalid, 2012).
Phospholipase A2 Inhibitors
Sulfonamides bearing the piperidine nucleus have also been explored for their inhibitory effects on membrane-bound phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes. Compounds with specific structural features have demonstrated potent inhibitory activity, suggesting their utility in developing anti-inflammatory agents (Oinuma et al., 1991).
Antioxidant and Enzyme Inhibition
Further research into sulfonamides incorporating triazine moieties has revealed their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These findings indicate potential applications in managing oxidative stress and diseases associated with enzyme dysregulation (Lolak et al., 2020).
Propriétés
IUPAC Name |
N-[[4-(piperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c21-20(22,23)17-5-4-6-18(13-17)29(27,28)24-14-15-7-9-16(10-8-15)19(26)25-11-2-1-3-12-25/h4-10,13,24H,1-3,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPIJCVCGFIQER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

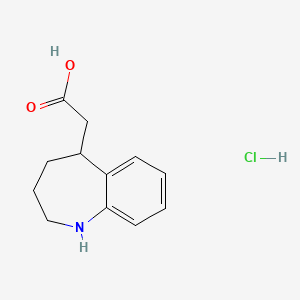

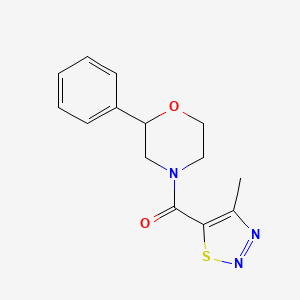

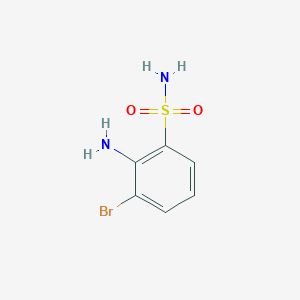
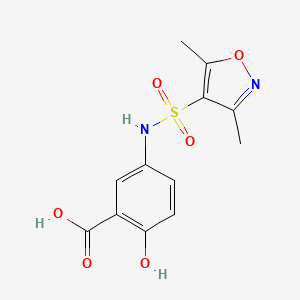
![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2994658.png)

![3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2994663.png)
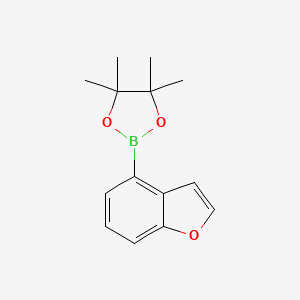
![4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2994666.png)

![(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2994670.png)
